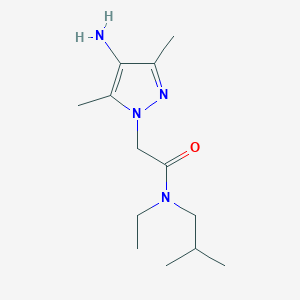
3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol
説明
3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO4S/c1-16(13,14)8-3-4-10(9(11)7-8)15-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 . This indicates that the compound contains a methanesulfonyl group attached to the 4th position of a phenyl ring, which is further connected to a propan-1-ol group via an oxygen atom at the 2nd position of the phenyl ring. The amino group is attached to the 2nd position of the phenyl ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 245.3 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Methane and Ethane as Substrates in Biochemical Processes
A study by Hatzinger et al. (2017) explored the potential for methane and ethane gases to stimulate the biological degradation of certain compounds in groundwater aquifers. This research is significant in understanding biodegradation processes in aquifers, particularly in the context of the utilization of gases like methane and ethane as primary substrates (Hatzinger et al., 2017).
Synthesis and Catalysis
In a study conducted by Simpson et al. (1976), an analytical procedure was described to determine the precise amino acid composition of proteins and peptides. This research utilized 4 N methanesulfonic acid, highlighting the role of such compounds in protein analysis (Simpson et al., 1976).
Another study by Wipf and Wang (2002) introduced a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, derived from 2-aminocyclohexanecarboxylic acid. This research expands the scope of catalyst design and synthesis, demonstrating the versatility of compounds like 3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol in such applications (Wipf & Wang, 2002).
Applications in Organic Chemistry
Tanabe et al. (1995) investigated the sulfonylation of alcohols, highlighting the safe and effective use of methanesulfonyl chloride. This research is critical for understanding the safe handling and application of sulfonyl compounds in organic chemistry (Tanabe et al., 1995).
Biochemical Research
The study by Colby, Stirling, and Dalton (1977) discussed the methane mono-oxygenase enzyme from Methylococcus capsulatus, which is capable of oxidizing various methane derivatives. This study is relevant to understanding the biochemical pathways and reactions involving methane and related compounds (Colby, Stirling, & Dalton, 1977).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
3-(2-amino-4-methylsulfonylphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-16(13,14)8-3-4-10(9(11)7-8)15-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHFUSBJYFHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)


![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)



![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)


![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)